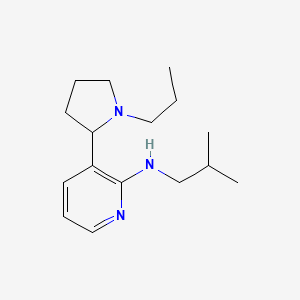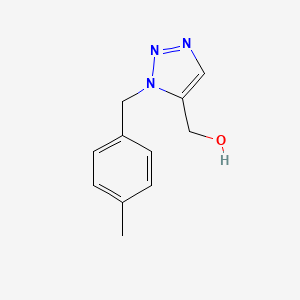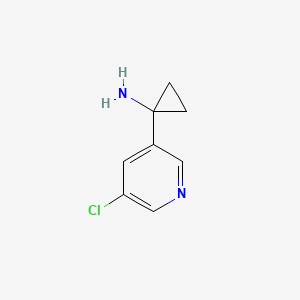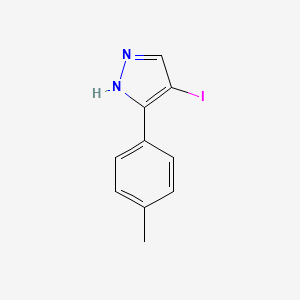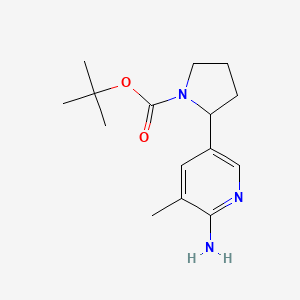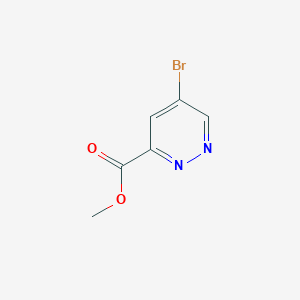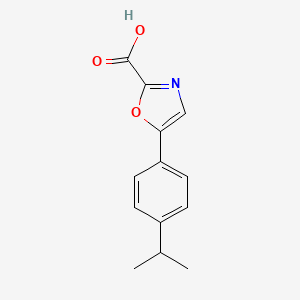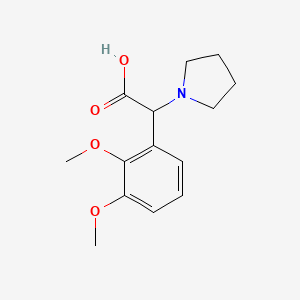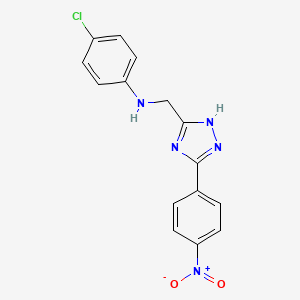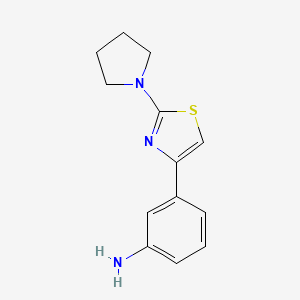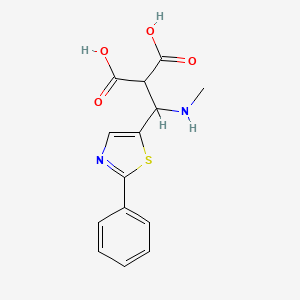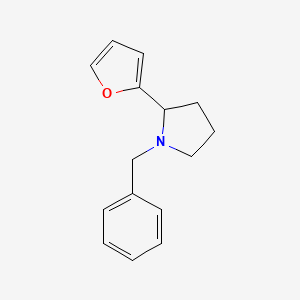
1-Benzyl-2-(furan-2-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-(furan-2-yl)pyrrolidine is a heterocyclic organic compound that features a pyrrolidine ring substituted with a benzyl group and a furan ring
Preparation Methods
The synthesis of 1-Benzyl-2-(furan-2-yl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.
Benzylation: The pyrrolidine ring is then benzylated using benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl-2-(furan-2-yl)pyrrolidine undergoes several types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrrolidine ring can be reduced to form the corresponding pyrrolidine derivatives.
Substitution: The benzyl group can be substituted with various functional groups using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major products formed from these reactions include various substituted pyrrolidines and furan derivatives, which can be further utilized in synthetic chemistry.
Scientific Research Applications
1-Benzyl-2-(furan-2-yl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel pharmaceuticals, particularly in the design of drugs targeting the central nervous system and anti-inflammatory agents.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(furan-2-yl)pyrrolidine involves its interaction with specific molecular targets:
Receptor Binding: The compound can bind to various receptors in the central nervous system, modulating their activity and influencing neurotransmission.
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways and cellular processes.
The molecular targets and pathways involved include neurotransmitter receptors, ion channels, and metabolic enzymes, which are critical for maintaining physiological functions.
Comparison with Similar Compounds
1-Benzyl-2-(furan-2-yl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their substituents and biological activities.
Furan Derivatives: Compounds like furan-2-carboxaldehyde and furan-2,3-dione have the furan ring but lack the pyrrolidine moiety, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-benzyl-2-(furan-2-yl)pyrrolidine |
InChI |
InChI=1S/C15H17NO/c1-2-6-13(7-3-1)12-16-10-4-8-14(16)15-9-5-11-17-15/h1-3,5-7,9,11,14H,4,8,10,12H2 |
InChI Key |
YJTDMVSOVQMGGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



